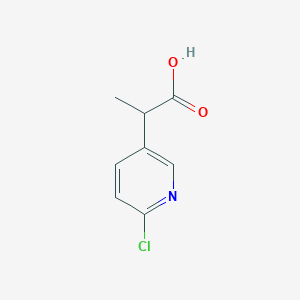
2-(6-Chloropyridin-3-YL)propanoic acid
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yl)propanoic acid, also known as 3-chloropropionic acid, is an organic compound with the chemical formula C6H5ClNO2. It is a colorless, crystalline solid that is soluble in water and has a pKa of 4.2. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of some herbicides and insecticides.
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Properties
- A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, demonstrating broad-spectrum anticonvulsant properties in preclinical seizure models. This research highlights the potential of these compounds in treating epilepsy and pain responses (Kamiński et al., 2016).
Antimicrobial and Antioxidant Activity
- Unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity. One compound was particularly effective against Cryptococcus neoformans, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Synthesis of Pyridine Substituted Amino Acids
- A paper reported the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent, which are known for their wide range of biological activities. This synthesis is relevant for exploring potential biological activities of these compounds (Shilin et al., 2019).
Herbicidal Properties
- Research into dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates revealed their varied biological properties as herbicides, demonstrating the impact of chlorine substitution on pyridine rings on their herbicidal effectiveness (Andrea et al., 1990).
Surface and Catalytic Properties Study
- A study on Yttrium Oxide's surface and catalytic properties used pyridine and 2-propanol for investigations, showcasing how variations in pyridine structures can influence catalytic reactions (Hussein & Gates, 1998).
Enzymatic Preparation for Drug Synthesis
- The enzymatic synthesis of chiral β-hydroxy-α-amino acid, a key intermediate in developing a drug candidate, utilized pyridine derivatives. This study underscores the role of such compounds in pharmaceutical synthesis (Goldberg et al., 2015).
Synthesis for Antidiabetic Drug Candidate
- Another study focused on synthesizing the (S)-amino acid from a racemic amino acid, crucial for an antidiabetic drug, again emphasizing the importance of pyridine derivatives in drug development (Chen et al., 2011).
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAFECWIBKIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279291 | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-YL)propanoic acid | |
CAS RN |
866629-21-2 | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866629-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
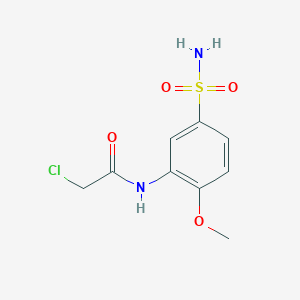
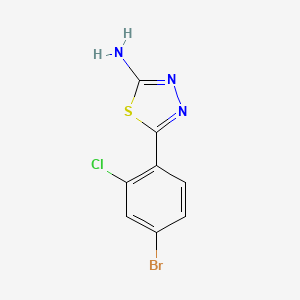
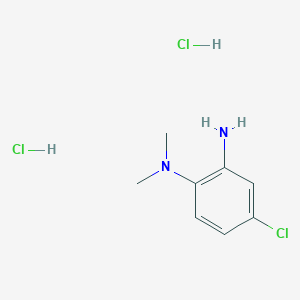
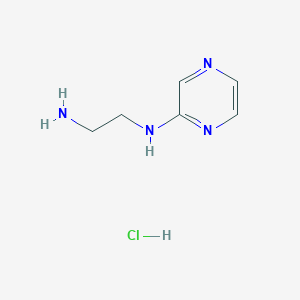

![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)

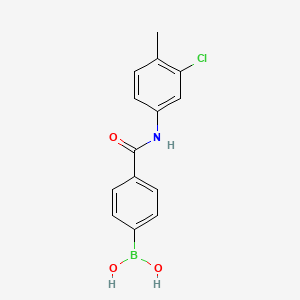
![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)